An In-depth Technical Guide to the Core Properties of Piperidine-2,6-dicarbonitrile
An In-depth Technical Guide to the Core Properties of Piperidine-2,6-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
December 27, 2025
Abstract
Piperidine-2,6-dicarbonitrile is a heterocyclic organic compound with the molecular formula C₇H₉N₃. As a functionalized piperidine derivative, it holds potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the fundamental properties of piperidine-2,6-dicarbonitrile and its derivatives, including its synthesis, physical and chemical properties, and spectral characterization. Detailed experimental methodologies for the synthesis and characterization of related compounds are presented, offering valuable protocols for researchers in the field. Furthermore, this guide explores the biological significance of the broader class of piperidine derivatives, delving into their roles in modulating key signaling pathways relevant to drug discovery.
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, earning it the designation of a "privileged structure" in medicinal chemistry. The unique conformational flexibility of the piperidine ring, coupled with its capacity for diverse chemical modifications, makes it a highly attractive framework for the design of novel therapeutic agents. Piperidine-2,6-dicarbonitrile, featuring two nitrile groups at the 2 and 6 positions, presents a particularly interesting scaffold for further chemical elaboration, offering multiple reaction sites for the generation of diverse molecular libraries. This guide aims to consolidate the available technical information on piperidine-2,6-dicarbonitrile, providing a foundational resource for its application in research and development.
Chemical and Physical Properties
While specific experimental data for piperidine-2,6-dicarbonitrile is limited in publicly available literature, the following table summarizes key predicted and experimentally determined properties for the parent compound and its derivatives.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃ | N/A |
| Molecular Weight | 135.17 g/mol | N/A |
| CAS Number | 41980-31-8 | N/A |
| Melting Point | 114-115 °C | [1] |
| Density (predicted) | 1.10 ± 0.1 g/cm³ | [1] |
| pKa (predicted) | 2.84 ± 0.10 | [1] |
| Solubility | Good solubility in polar organic solvents. | [1] |
Synthesis
Experimental Protocol: Synthesis of 1-(4-chlorophenyl)piperidine-2,6-dione
This protocol describes a two-step one-pot synthesis of a piperidine-2,6-dione derivative.
Materials:
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Glutaric acid (0.01 mol)
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Thionyl chloride (SOCl₂) (0.02 mol)
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4-chloroaniline (0.01 mol)
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Ethanol (for recrystallization)
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Round bottom flask
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Reflux condenser
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Heating mantle
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Filtration apparatus
Procedure:
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To a round bottom flask, add glutaric acid (0.01 mol) and thionyl chloride (0.02 mol).
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Gently warm the reaction mixture for 2 hours. This step is to activate the glutaric acid.
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Add 4-chloroaniline (0.01 mol) to the reaction mixture.
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Reflux the reaction mixture for 1 hour.
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After reflux, cool the reaction mixture to room temperature.
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Filter the solid product and recrystallize from aqueous ethanol to obtain the purified 1-(4-chlorophenyl)piperidine-2,6-dione.
Spectral Characterization
Specific spectral data for piperidine-2,6-dicarbonitrile is not available. The following sections provide general principles and expected spectral features based on the analysis of related piperidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the piperidine ring protons. The protons at the 2 and 6 positions, being adjacent to both the nitrogen and the nitrile group, would likely appear as downfield signals. The protons at the 3, 4, and 5 positions would resonate further upfield.
¹³C NMR: The carbon NMR spectrum would be characterized by signals for the five distinct carbon atoms of the piperidine ring and the two nitrile carbons. The nitrile carbons would appear in the characteristic region for cyano groups (around 115-125 ppm). The carbons at positions 2 and 6, bonded to the electron-withdrawing nitrile groups, would be shifted downfield compared to the other ring carbons.
Mass Spectrometry (MS)
The mass spectrum of piperidine-2,6-dicarbonitrile is expected to show a molecular ion peak (M⁺) at m/z = 135. The fragmentation pattern would likely involve the loss of one or both nitrile groups (CN, 26 Da) and fragmentation of the piperidine ring.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit a characteristic sharp absorption band for the C≡N stretch of the nitrile groups in the region of 2260-2240 cm⁻¹. The N-H stretch of the secondary amine would appear as a medium-intensity band around 3300-3500 cm⁻¹. C-H stretching vibrations of the methylene groups in the ring are expected in the 2850-2960 cm⁻¹ region.
Biological Activity and Signaling Pathways
While direct studies on the biological activity of piperidine-2,6-dicarbonitrile are scarce, the broader class of piperidine derivatives exhibits a wide range of pharmacological properties, including anticancer and neuroprotective effects.[2] These activities are often mediated through the modulation of key cellular signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Certain piperidine derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[2]
Caption: Inhibition of the PI3K/Akt pathway by piperidine derivatives.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and immune responses. Chronic activation of this pathway is implicated in various inflammatory diseases and cancers. Some piperidine-containing compounds have demonstrated the ability to suppress NF-κB activation.
Caption: Suppression of the NF-κB signaling pathway.
Safety Information
General Hazards of Piperidine:
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Flammability: Highly flammable liquid and vapor.[3]
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Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3]
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Corrosivity: Causes severe skin burns and eye damage.[3]
Handling and Storage:
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Handle in a well-ventilated area, preferably in a chemical fume hood.[4]
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Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]
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Keep away from heat, sparks, and open flames.[3]
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Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
Conclusion
Piperidine-2,6-dicarbonitrile represents a promising, yet underexplored, chemical entity. While specific experimental data is limited, this guide provides a foundational understanding of its properties based on the well-established chemistry of related piperidine derivatives. The synthetic protocols, spectral interpretations, and overview of biological activities of the broader piperidine class offer a valuable starting point for researchers interested in exploring the potential of this and similar molecules in drug discovery and materials science. Further experimental investigation is warranted to fully elucidate the fundamental properties and potential applications of piperidine-2,6-dicarbonitrile.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. static.cymitquimica.com [static.cymitquimica.com]
